9,11-méthanoépoxy prostaglandine F1alpha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

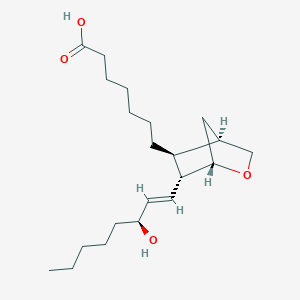

9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .

Applications De Recherche Scientifique

Chemistry:

- Used as a model compound for studying epoxide ring-opening reactions.

- Investigated for its reactivity and stability under various conditions .

Biology:

- Studied for its role in platelet aggregation and smooth muscle contraction.

- Used in research on prostaglandin receptors and signaling pathways .

Medicine:

- Potential therapeutic applications in cardiovascular diseases due to its effects on platelet aggregation.

- Investigated for its anti-inflammatory properties .

Industry:

- Used in the synthesis of other prostaglandin analogs.

- Employed in the development of pharmaceuticals targeting prostaglandin pathways .

Mécanisme D'action

Target of Action

The primary target of 9,11-methane-epoxy Prostaglandin F1alpha is the platelets and aortic strips of rabbits . It produces a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips .

Mode of Action

9,11-methane-epoxy Prostaglandin F1alpha interacts with its targets, causing aggregation of platelets and contraction of aortic strips in rabbits . The compound’s interaction with these targets results in changes that are dose-related .

Biochemical Pathways

It is known that prostaglandins like pgf1alpha are metabolites of dihomo-gamma-linolenic acid (dgla) via the cyclooxygenase (cox) pathway .

Pharmacokinetics

It is soluble in dmf, dmso, ethanol, and pbs (ph 72), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of 9,11-methane-epoxy Prostaglandin F1alpha’s action include the aggregation of platelets and contraction of aortic strips in rabbits . These effects are dose-related, indicating that the compound’s impact varies with the amount administered .

Action Environment

The solubility of the compound in various solvents suggests that its action and stability may be influenced by the solvent environment .

Analyse Biochimique

Biochemical Properties

9,11-methane-epoxy Prostaglandin F1alpha interacts with various enzymes and proteins in biochemical reactions. It has been shown to have a significant effect on platelet aggregation and aortic contraction in rabbits . The nature of these interactions is dose-related, indicating that the compound may bind to specific receptors or enzymes to exert its effects .

Cellular Effects

At the cellular level, 9,11-methane-epoxy Prostaglandin F1alpha influences various processes. It has been shown to cause significant changes in cell function, including effects on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 9,11-methane-epoxy Prostaglandin F1alpha involves binding interactions with biomolecules and changes in gene expression . It may inhibit or activate certain enzymes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,11-methane-epoxy Prostaglandin F1alpha change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 9,11-methane-epoxy Prostaglandin F1alpha vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

9,11-methane-epoxy Prostaglandin F1alpha is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

9,11-methane-epoxy Prostaglandin F1alpha is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:

Starting Material: The synthesis begins with a prostaglandin precursor.

Epoxidation: The double bond between the 9 and 11 positions is epoxidized using an oxidizing agent such as m-chloroperoxybenzoic acid.

Methano Bridge Formation: The epoxide is then reacted with a methylene donor under basic conditions to form the epoxymethano bridge

Industrial Production Methods: Industrial production of 9,11-methane-epoxy Prostaglandin F1alpha follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9,11-methane-epoxy Prostaglandin F1alpha can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced at the epoxide ring to form diols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides and alcohols are commonly used for esterification and etherification reactions

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of esters and ethers

Comparaison Avec Des Composés Similaires

Prostaglandin F1alpha: Lacks the epoxymethano bridge, making it less stable.

9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another epoxymethano analog with similar biological activities

Uniqueness:

- The presence of the epoxymethano bridge in 9,11-methane-epoxy Prostaglandin F1alpha enhances its stability and biological activity compared to other prostaglandin analogs.

- Its strong and dose-related effects on platelet aggregation and smooth muscle contraction make it a valuable compound for research and potential therapeutic applications .

Propriétés

Numéro CAS |

72517-81-8 |

|---|---|

Formule moléculaire |

C21H36O4 |

Poids moléculaire |

352.5 g/mol |

Nom IUPAC |

7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |

Clé InChI |

VGRVXLWYKKBTNM-XLGWHITOSA-N |

SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |

SMILES canonique |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

Synonymes |

11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.